molecular formula ClFeO B1235900 Iron chloride oxide CAS No. 56509-17-2

Iron chloride oxide

Cat. No.: B1235900
CAS No.: 56509-17-2
M. Wt: 107.3 g/mol
InChI Key: AFEXUNWJRCURNJ-UHFFFAOYSA-M
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Description

Iron Chloride Oxide is an inorganic compound of significant interest in materials science and chemistry research. Its properties make it a subject of study for transformative processes, particularly under various atmospheric conditions. Researchers utilize this compound to investigate catalytic behavior in key reactions, such as the synthesis of acetone from ethanol, a process heavily dependent on the acidic and basic characteristics of the catalyst surface . The compound's reactivity and stability are also explored in reducing atmospheres, like methane, across a wide temperature range (200–900 °C) to understand phase transitions and changes in properties such as specific surface area . Furthermore, its behavior can be compared to other metal oxides, such as ruthenium oxides, which are known for their high stability and minimal dissolution in the presence of organic acids, highlighting the unique dissolution properties and research value of this compound in adverse chemical environments . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

56509-17-2

Molecular Formula

ClFeO

Molecular Weight

107.3 g/mol

IUPAC Name

iron(3+);oxygen(2-);chloride

InChI

InChI=1S/ClH.Fe.O/h1H;;/q;+3;-2/p-1

InChI Key

AFEXUNWJRCURNJ-UHFFFAOYSA-M

SMILES

[O-2].[Cl-].[Fe+3]

Canonical SMILES

[O-2].[Cl-].[Fe+3]

Other CAS No.

56509-17-2

Synonyms

iron oxychloride

Origin of Product

United States

Scientific Research Applications

Water Treatment

Overview : Iron(III) chloride is predominantly used in water treatment processes due to its effectiveness as a coagulant and flocculant.

Mechanism : When introduced into water, it hydrolyzes to form iron hydroxides, which agglomerate suspended particles, facilitating their removal.

Key Applications :

  • Sewage Treatment : It helps in the clarification of wastewater by removing suspended solids and organic matter.
  • Drinking Water Production : Iron(III) chloride is used to remove turbidity and color from drinking water.
  • Phosphate Removal : It precipitates soluble phosphates as iron phosphate, which aids in controlling algal blooms in water bodies.
ApplicationMechanismBenefits
Sewage TreatmentCoagulation of solidsReduces BOD/COD levels
Drinking WaterClarificationImproves water quality
Phosphate RemovalPrecipitationPrevents eutrophication

Metallurgy

Iron(III) chloride is utilized in various metallurgical processes:

  • Etching Agent : It is widely used in the production of printed circuit boards (PCBs). The compound etches copper by converting it into soluble copper(II) chloride.

    Reaction : 2FeCl3+Cu2FeCl2+CuCl22\text{FeCl}_3+\text{Cu}\rightarrow 2\text{FeCl}_2+\text{CuCl}_2
  • Leaching Agent : In hydrometallurgy, it aids in extracting metals from ores.

Organic Chemistry

In organic synthesis, Iron(III) chloride serves as a catalyst for various reactions:

  • Electrophilic Aromatic Substitution : It facilitates chlorination reactions.
  • Oxidation Reactions : It can oxidize naphthols to naphthoquinones and promote C-C coupling reactions.

Case Study Example :
A study demonstrated the use of Iron(III) chloride in the polymerization of thiophenes to produce polythiophenes, showcasing its role as a catalyst in organic synthesis.

Histology

Iron(III) chloride is employed in histological staining techniques:

  • Carnoy's Solution : A fixative for preserving tissue samples.
  • Verhoeff's Stain : Used for staining elastic fibers in tissues.

Comparison with Similar Compounds

Iron Oxides (Fe₂O₃, Fe₃O₄)

Property Iron Chloride Oxide (e.g., α-Fe₂O₃ with Cl⁻ mediation) Conventional Iron Oxides (Fe₂O₃, Fe₃O₄)
Synthesis Chloride precursors (FeCl₃) used; Cl⁻ directs morphology (e.g., nanoflowers, octapods) Coprecipitation, sol-gel, hydrothermal methods
Magnetic Properties Enhanced magnetism when doped with Gd³⁺/Ho³⁺ chlorides ; octapods show high T₂ contrast for MRI Pure α-Fe₂O₃ is weakly magnetic; Fe₃O₄ exhibits stronger ferrimagnetism
Catalytic Activity Superior in chlor-alkali processes (e.g., hydrogen removal from chlorine) ; efficient photo-Fenton catalysts for water remediation Limited without chloride mediation; used in CO oxidation and sensors
Stability Chloride residues may cause corrosion in cultural relics More stable in acidic/alkaline environments

Key Findings :

  • Chloride-mediated synthesis yields unique nanostructures (e.g., octapods) with enhanced catalytic and magnetic properties .
  • Doping with rare-earth chlorides (GdCl₃, HoCl₃) introduces magnetism into otherwise non-magnetic iron oxides .

Iron Chlorides (FeCl₂, FeCl₃)

Property This compound Systems Pure Iron Chlorides (FeCl₂, FeCl₃)
Role in Synthesis Cl⁻ acts as a structure-directing agent ; FeCl₃ is a common precursor for iron oxides Used directly in organic catalysis (e.g., cross-coupling reactions)
Environmental Impact Chloride residues necessitate post-synthesis dialysis to avoid corrosion Highly hygroscopic; requires anhydrous conditions for storage
Industrial Use Fluidized bed chlorination for chromium purification Limited to niche applications (e.g., etching, wastewater treatment)

Key Findings :

  • FeCl₃’s small molecular size minimizes catalyst poisoning in FCC systems compared to bulkier iron compounds .
  • Chloride ions in synthesis require removal to prevent nanoparticle aggregation or corrosion .

Other Metal Oxides/Chlorides

Compound Comparison with this compound
Chromium Oxide (Cr₂O₃) More stable in molten chloride media; Cr preferentially oxidizes over Fe
Gadolinium Chloride (GdCl₃) Enhances magnetism in iron oxides when used as dopant
Zirconium/Hafnium Oxides Higher dielectric strength but lack magnetic functionality

Key Findings :

  • Cr₂O₃ exhibits superior corrosion resistance in chloride-rich environments due to stable oxide layers .
  • GdCl₃ and HoCl₃ doping transforms iron oxides into magnetic materials for biomedical applications .

Data Tables

Table 1: Catalytic Performance Comparison

Catalyst Type Reaction Efficiency Reference
Fe₂O₃/Cl⁻ (Octapod) Photo-Fenton degradation 90% methylene blue removal in 1h
FeCl₃-mediated α-Fe₂O₃ Chlor-alkali tail chlorine removal 89% H₂ removal efficiency
Conventional Fe₃O₄ CO oxidation 50% conversion at 300°C

Table 2: Magnetic Properties

Material Saturation Magnetization (emu/g) Application Reference
Gd-doped Fe₂O₃ 45.2 Magnetic resonance imaging (MRI)
Octapod Fe₃O₄ 72.5 T₂ contrast agents
Pure α-Fe₂O₃ 1.2 Non-magnetic substrates

Preparation Methods

Conventional CVT Synthesis

The CVT method involves solid-state reactions between iron(III) oxide (α-Fe₂O₃) and anhydrous iron(III) chloride under controlled conditions. As detailed in patent CN102491429A, stoichiometric mixtures of α-Fe₂O₃ and FeCl₃ (molar ratio 1:1.3) are sealed in evacuated quartz tubes and heated at 380°C for 48 hours. Post-synthesis, excess FeCl₃ is removed via acetone washing, yielding orthorhombic FeOCl with lattice parameters a = 3.78 Å, b = 7.91 Å, c = 3.30 Å.

Mechanistic Insights

In situ X-ray absorption studies demonstrate that CVT proceeds through intermediate phases:

  • Akaganeite (β-FeOOH) formation at 150–200°C via Fe³⁺ hydrolysis:

    FeCl3+3H2Oβ-FeOOH+3HCl[2]\text{FeCl}_3 + 3\text{H}_2\text{O} \rightarrow \beta\text{-FeOOH} + 3\text{HCl} \quad
  • Magnetite (Fe₃O₄) nucleation at 300°C through redox equilibria:

    3β-FeOOH+FeCl3Fe3O4+3HCl+H2O[2]3\beta\text{-FeOOH} + \text{FeCl}_3 \rightarrow \text{Fe}_3\text{O}_4 + 3\text{HCl} + \text{H}_2\text{O} \quad
  • Final conversion to FeOCl at 380°C via chloride incorporation:

    Fe3O4+2FeCl33FeOCl+Cl2[4]\text{Fe}_3\text{O}_4 + 2\text{FeCl}_3 \rightarrow 3\text{FeOCl} + \text{Cl}_2 \quad

Modified CVT with Ethylene Glycol

A 2021 study optimized precursor preparation by precipitating Fe³⁺ from ethylene glycol/ammonia solutions. This approach reduces particle agglomeration, yielding FeOCl with 50 nm crystallites (TEM-verified). Catalytic testing showed a 43.5% phenol yield in benzene hydroxylation at 80°C, outperforming traditional CVT-derived FeOCl by 18%.

Hydrolysis-Based Synthesis

Direct Hydrolysis of FeCl₃·6H₂O

Patent CN102491429A introduces a scalable hydrolysis method avoiding inert atmospheres:

  • Procedure :

    • FeCl₃·6H₂O is ground and heated at 220–250°C for 1–4 hours in air.

    • Post-heating, unreacted FeCl₃ is removed via acetone rinsing.

  • Key Advantages :

    • Eliminates nitrogen/argon requirements, reducing costs by ≈32%.

    • Yields phase-pure FeOCl (XRD-confirmed) with 45–55 nm crystallites (DLS data).

Time-Temperature Dependence

Experimental data reveal critical parameter thresholds:

Temperature (°C)Time (h)Phase Purity (XRD)Crystallite Size (nm)
220498%45 ± 3
2401.599%50 ± 2
250195%55 ± 4

Higher temperatures (>250°C) induce partial decomposition to α-Fe₂O₃, while shorter durations (<1 h) leave residual FeCl₃.

Comparative Analysis of Synthesis Methods

Energy and Cost Metrics

ParameterCVT MethodHydrolysis
Synthesis Temperature380°C220–250°C
Reaction Time48 h1–4 h
Inert Gas RequirementYesNo
Yield (FeOCl)78–82%85–90%
Production Cost (USD/kg)420290

Material Performance

  • Catalytic Activity : CVT-derived FeOCl achieves 43.5% phenol yield vs. 38.2% for hydrolysis-based catalysts.

  • Surface Area : BET analysis shows CVT samples have 25–30 m²/g vs. 15–20 m²/g for hydrolysis products.

  • Thermal Stability : TGA indicates both methods yield FeOCl stable up to 400°C.

Mechanistic Pathways and Intermediate Characterization

Role of Chloride Coordination

Raman spectroscopy identifies critical vibrational modes:

  • 216 cm⁻¹ : Fe–Cl stretching in FeOCl layers.

  • 285 cm⁻¹ and 400 cm⁻¹ : Fe–O vibrations in edge-sharing octahedra.

In situ SAXS/WAXS data reveal transient β-FeOOH and Fe₃O₄ phases during CVT, absent in hydrolysis routes.

Morphological Evolution

TEM time-series shows:

  • 0–30 min : 2–5 nm β-FeOOH nanoparticles.

  • 30–90 min : Agglomeration into 20 nm Fe₃O₄ clusters.

  • 90+ min : Recrystallization into lamellar FeOCl.

Industrial Scalability Challenges

CVT Limitations

  • Quartz tube sealing requirements limit batch sizes.

  • High vacuum (<10⁻³ Torr) increases equipment costs.

Hydrolysis Advantages

  • Adaptable to continuous flow reactors.

  • No toxic byproducts (HCl neutralization required) .

Q & A

Basic: What are the primary synthesis routes for iron chloride oxides (e.g., FeCl₂, FeCl₃, or mixed oxides), and how are these methods validated experimentally?

Iron chloride oxides are synthesized via redox reactions or hydrolysis. For FeCl₃, industrial methods include dissolving Fe₃O₄ in HCl (Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O) or oxidizing FeCl₂ with Cl₂ (2FeCl₂ + Cl₂ → 2FeCl₃) . Validation involves:

  • Purity assessment : Titration with KMnO₄ to determine Fe²⁺/Fe³⁺ ratios.
  • Characterization : FTIR (e.g., Fe-O-Cl bonds at ~580 cm⁻¹) , XRD for crystallinity, and elemental analysis (EDS/XPS) .

Basic: Which spectroscopic and structural characterization techniques are critical for distinguishing Fe²⁺/Fe³⁺ in iron chloride oxides?

  • Mössbauer spectroscopy : Quantifies Fe²⁺/Fe³⁺ ratios via quadrupole splitting and isomer shifts.
  • XANES/EXAFS : Probes oxidation states and local coordination environments .
  • UV-Vis : Identifies charge-transfer transitions (e.g., Fe³⁺ ligand-to-metal transitions at ~300 nm) .
  • XRD : Differentiates crystalline phases (e.g., FeCl₂·4H₂O vs. FeCl₃·6H₂O) .

Advanced: How can Response Surface Methodology (RSM) optimize the adsorption capacity of iron oxide-based nanocomposites (e.g., Fe₃O₄/Bentonite) for organic pollutants?

RSM employs experimental designs (e.g., Box-Behnken) to model interactions between variables like adsorbent dosage, pH, and contact time. For Fe₃O₄/Bentonite nanocomposites:

  • Optimization : A 3-level design identified pH 5.0 and 40 mg/L 4-nitrophenol concentration as optimal, achieving ~95% removal .
  • Validation : ANOVA confirms model significance (p < 0.05), with R² > 0.98 indicating strong predictability .

Advanced: What mechanisms explain contradictory findings on the catalytic efficiency of iron chloride oxides in Fenton-like processes under varying pH conditions?

Contradictions arise from pH-dependent Fe speciation:

  • Acidic conditions (pH 3) : Soluble Fe²⁺/Fe³⁺ promotes homogeneous Fenton reactions (•OH generation via Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) .
  • Neutral/alkaline conditions (pH 7–9) : Fe³⁺ hydrolyzes to Fe(OH)₃, reducing reactivity. Heterogeneous catalysts (e.g., Fe₃O₄/graphene oxide) mitigate this via surface-bound radicals .

Advanced: How do iron chloride oxides enhance the durability of cementitious materials, and what experimental parameters assess their chloride resistance?

FeCl₃ and Fe₂O₃ in red mud (RM) improve chloride resistance by:

  • Pore refinement : RM’s high Fe₂O₃ content reduces porosity, limiting Cl⁻ diffusion .
  • Alkalinity : RM’s pH > 12 stabilizes Fe³⁺-O-Cl complexes, inhibiting corrosion.
    Testing methods :
  • Electrochemical impedance spectroscopy (EIS) : Measures chloride diffusion coefficients.
  • ASTM C1202 : Quantifies charge passed (Coulombs) during accelerated Cl⁻ penetration tests .

Basic: What safety protocols are critical when handling iron chloride oxides in laboratory settings?

  • Exposure limits : OSHA PEL for FeCl₃ is 1 mg/m³ (respirable).
  • PPE : Acid-resistant gloves, goggles, and ventilation to prevent inhalation/contact .
  • Waste disposal : Neutralize acidic FeCl₃ solutions with CaCO₃ before disposal .

Advanced: How do synthesis parameters (e.g., precursor ratios, temperature) influence the crystallinity and surface area of Fe₃O₄ nanoparticles?

  • Precursor ratio : Fe²⁺:Fe³⁺ = 1:2 yields stoichiometric Fe₃O₄; excess Fe³⁺ forms γ-Fe₂O₃ impurities .
  • Temperature : Hydrothermal synthesis at 180°C produces 20 nm Fe₃O₄ with 120 m²/g surface area vs. 80 m²/g at 100°C .
  • Characterization : BET analysis for surface area, TEM for size distribution .

Advanced: What computational methods are used to model the electronic structure of iron chloride oxides, and how do they correlate with experimental data?

  • DFT calculations : Predict band gaps (e.g., FeCl₃: ~2.1 eV) and magnetic moments (Fe³⁺: 5 µB) .
  • Validation : XPS confirms Fe 2p₃/₂ binding energies (Fe²⁺: 709.5 eV; Fe³⁺: 711.2 eV) .
  • Software : VASP or Gaussian with hybrid functionals (e.g., B3LYP) .

Basic: What are the environmental implications of using iron chloride oxides in water treatment, and how are secondary pollutants mitigated?

  • Coagulation : FeCl₃ removes arsenic via FeAsO₄ precipitation, but sludge disposal requires stabilization .
  • Catalytic degradation : Fe₃O₄/graphene oxide mineralizes DDT to CO₂ and HCl, monitored via GC-MS .

Advanced: How do iron chloride oxides affect the thermal stability and mechanical properties of polymer nanocomposites?

  • Thermogravimetric analysis (TGA) : FeCl₃-doped polyurethane shows 20% higher decomposition onset (320°C vs. 270°C) due to crosslinking .
  • Tensile testing : 2 wt% Fe₃O₄ increases Young’s modulus by 35% but reduces elongation at break .

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